![molecular formula C14H20O2 B14282361 3-[3-(Benzyloxy)propyl]-2,2-dimethyloxirane CAS No. 138624-31-4](/img/structure/B14282361.png)
3-[3-(Benzyloxy)propyl]-2,2-dimethyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(Benzyloxy)propyl]-2,2-dimethyloxirane is an organic compound that features a benzyloxy group attached to a propyl chain, which is further connected to a dimethyloxirane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Benzyloxy)propyl]-2,2-dimethyloxirane typically involves the reaction of benzyloxypropyl halides with dimethyloxirane under basic conditions. Common reagents used in this synthesis include sodium hydride or potassium tert-butoxide as bases, and the reaction is often carried out in an aprotic solvent such as dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(Benzyloxy)propyl]-2,2-dimethyloxirane undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or oxirane positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol or toluene.
Applications De Recherche Scientifique
3-[3-(Benzyloxy)propyl]-2,2-dimethyloxirane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[3-(Benzyloxy)propyl]-2,2-dimethyloxirane involves its interaction with various molecular targets and pathways. The benzyloxy group can participate in electrophilic aromatic substitution reactions, while the oxirane ring can undergo ring-opening reactions with nucleophiles. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[3-(Benzyloxy)propyl]-2,2-dimethylthirane: Similar structure but with a sulfur atom replacing the oxygen in the oxirane ring.
3-[3-(Benzyloxy)propyl]-2,2-dimethylaziridine: Similar structure but with a nitrogen atom replacing the oxygen in the oxirane ring.
Uniqueness
3-[3-(Benzyloxy)propyl]-2,2-dimethyloxirane is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of both the benzyloxy group and the oxirane ring allows for a wide range of chemical transformations and applications that may not be possible with similar compounds.
Propriétés
Numéro CAS |
138624-31-4 |
|---|---|
Formule moléculaire |
C14H20O2 |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
2,2-dimethyl-3-(3-phenylmethoxypropyl)oxirane |
InChI |
InChI=1S/C14H20O2/c1-14(2)13(16-14)9-6-10-15-11-12-7-4-3-5-8-12/h3-5,7-8,13H,6,9-11H2,1-2H3 |
Clé InChI |
QAJLLVGKRSMUFD-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(O1)CCCOCC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


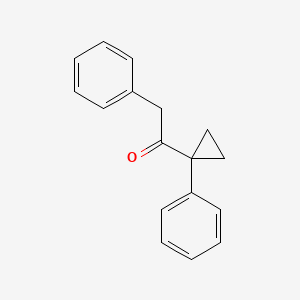

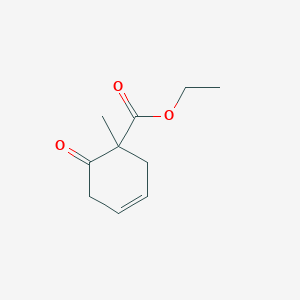


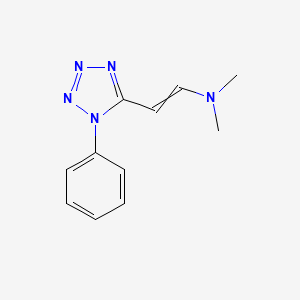
![Cyclopentanone, 2-[(1S)-1-hydroxyundecyl]-, (2R)-](/img/structure/B14282333.png)

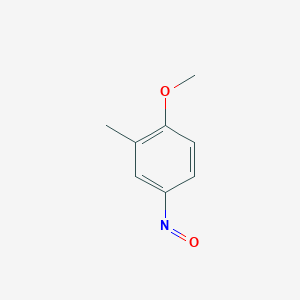
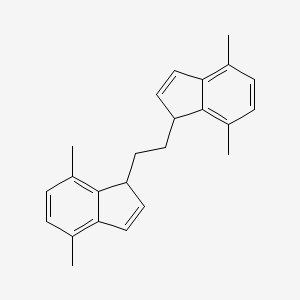
![(E)-1-[4-(Hexyloxy)phenyl]-2-(4-methoxyphenyl)diazene](/img/structure/B14282359.png)
![Silane, trimethyl[3-methyl-1-[(4-methylphenyl)sulfonyl]-1,2-butadienyl]-](/img/structure/B14282373.png)
![2-[(Octyloxy)carbonyl]benzene-1-sulfonic acid](/img/structure/B14282378.png)

